molecular formula C19H23ClN4O2 B2851155 N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide CAS No. 1226450-23-2

N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide

Cat. No.: B2851155
CAS No.: 1226450-23-2
M. Wt: 374.87
InChI Key: SRPKZSPLAQSEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazine ring: This step may involve the use of pyrazine derivatives and coupling reactions.

    Functionalization of the aromatic ring: Chlorination and methoxylation reactions are used to introduce the chloro and methoxy groups on the aromatic ring.

    Final coupling and amide formation: The final step involves coupling the functionalized aromatic ring with the piperidine-pyrazine intermediate and forming the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to study its effects on various biological pathways and targets.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide include:

  • N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-carboxylate
  • N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-13-6-7-15(20)11-16(13)22-17(25)12-26-18-10-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPKZSPLAQSEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.